molecular formula C17H14BrNO B032111 3-Benzyl-6-bromo-2-methoxyquinoline CAS No. 654655-69-3

3-Benzyl-6-bromo-2-methoxyquinoline

Cat. No. B032111
M. Wt: 328.2 g/mol
InChI Key: WMFHVNYOCKTDMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline involves a multistep process, starting with the construction of the quinoline core followed by functional group modifications to introduce the benzyl, bromo, and methoxy groups at their respective positions on the quinoline ring. Zhou et al. (2022) described a four-step synthetic procedure, where the compound was obtained and confirmed via FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and further crystallographic analysis (Zhou et al., 2022).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-6-bromo-2-methoxyquinoline has been determined using X-ray diffraction and further analyzed through Density Functional Theory (DFT). The studies by Zhou et al. demonstrate that the DFT-optimized molecular structures are consistent with those determined by single-crystal X-ray diffraction, indicating the reliability of DFT in predicting the molecular conformation of such compounds. The crystallographic analysis provides detailed insights into the molecular geometry, including bond lengths and angles, which are essential for understanding the compound's reactivity and interactions (Zhou et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 3-Benzyl-6-bromo-2-methoxyquinoline is influenced by the presence of the bromo and methoxy groups, which can undergo various substitution reactions. These functional groups make the compound a versatile intermediate for further chemical modifications. The synthesis process itself, involving steps like substitution, nitration, reduction, and cyclization, highlights the compound's ability to participate in a wide range of chemical reactions.

Physical Properties Analysis

While specific studies focusing on the detailed physical properties of 3-Benzyl-6-bromo-2-methoxyquinoline are limited, the physical properties such as melting point, boiling point, solubility, and stability can be inferred based on its molecular structure and functional groups. The presence of a bromo group suggests a relatively high molecular weight and potential for significant intermolecular interactions, affecting its physical state and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 3-Benzyl-6-bromo-2-methoxyquinoline, including its reactivity towards nucleophiles and electrophiles, are pivotal for its applications in synthetic chemistry. The bromo group positioned on the quinoline ring makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization. Additionally, the methoxy group could influence the electron density distribution on the quinoline ring, affecting its reactivity patterns.

Scientific Research Applications

Antioxidant Applications

Quinoline derivatives, such as ethoxyquin, have been extensively studied for their antioxidant properties, particularly in preserving polyunsaturated fatty acids in fish meal against oxidation, demonstrating their importance in food preservation and stability (A. J. de Koning, 2002). These studies highlight the potential of quinoline analogues, including 3-Benzyl-6-bromo-2-methoxyquinoline, in serving as effective antioxidants in various industrial and food applications.

Enzymatic Degradation of Pollutants

Research on the enzymatic approach to the degradation of organic pollutants indicates the importance of redox mediators, including quinoline derivatives, in enhancing the efficiency of pollutant degradation by enzymes. This suggests a role for quinoline derivatives in environmental remediation and pollution control efforts (Maroof Husain & Q. Husain, 2007).

Pharmacological Importance

Isoquinoline derivatives, sharing structural similarities with quinoline, have shown diverse biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities. This underscores the pharmacological significance of quinoline derivatives and their potential in developing novel therapeutic agents (K. Danao et al., 2021).

Antimicrobial Applications

Benzofuran and its derivatives, which are structurally related to quinolines, have emerged as promising scaffolds for designing antimicrobial agents. This indicates the potential of 3-Benzyl-6-bromo-2-methoxyquinoline in contributing to the development of new antimicrobial compounds, highlighting its relevance in addressing the global issue of antibiotic resistance (Asha Hiremathad et al., 2015).

Safety And Hazards

The safety data sheet for 3-Benzyl-6-bromo-2-methoxyquinoline recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

3-Benzyl-6-bromo-2-methoxyquinoline is an important intermediate for synthesizing Bedaquiline , a drug developed for the treatment of drug-resistant tuberculosis . The synthesis method of 3-Benzyl-6-bromo-2-methoxyquinoline has been improved to increase the yield and make the reaction process clearer . This could potentially make the production of Bedaquiline more efficient, which would be beneficial for the treatment of tuberculosis .

properties

IUPAC Name

3-benzyl-6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHVNYOCKTDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470319
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-bromo-2-methoxyquinoline

CAS RN

654655-69-3
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654655-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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